



# Application Note: X-ray Diffraction (XRD) Analysis of the Dioptase Crystal Structure

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Compound of Interest		
Compound Name:	DIOPTASE	
Cat. No.:	B1173581	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Dioptase** (CuSiO<sub>3</sub>·H<sub>2</sub>O, or more accurately Cu<sub>6</sub>[Si<sub>6</sub>O<sub>18</sub>]·6H<sub>2</sub>O) is a vibrant emerald-green to bluish-green copper cyclosilicate mineral.[1][2] Its distinct crystal structure and physical properties make it a subject of interest in mineralogy, materials science, and potentially as a model system for studying hydrated silicate frameworks. X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within **Dioptase**, providing essential data on its unit cell, symmetry, and bonding characteristics.[3][4] This document provides a detailed protocol for both single-crystal and powder XRD analysis of **Dioptase**.

The crystal structure of **Dioptase** is characterized by rings of six corner-sharing silicate tetrahedra ([Si<sub>6</sub>O<sub>18</sub>]) stacked along the c-axis.[1][2] These rings are interconnected by copper ions, which are coordinated by four oxygen atoms from the silicate rings and two water molecules, forming a distorted octahedron.[1][5] This intricate arrangement defines the mineral's physical and optical properties.

## **Quantitative Data Summary**

The fundamental properties and crystallographic data for **Dioptase** are summarized in the tables below.

Table 1: General Properties of **Dioptase** 



Property	Value	References
Chemical Formula	Cu <sub>6</sub> [Si <sub>6</sub> O <sub>18</sub> ]·6H <sub>2</sub> O	[1][6]
Crystal System	Trigonal	[1][2][6]
Color	Emerald-green to bluish-green	[1][6]
Luster	Vitreous to sub-adamantine	[1][6]
Hardness (Mohs)	5	[1][6]
Specific Gravity	3.28 – 3.35 g/cm³	[1][6][7]
Cleavage	Perfect on {1011}	[6]

| Optical Properties | Uniaxial (+) |[1][6] |

Table 2: Crystallographic Data for **Dioptase** 

Parameter	Value	References
Space Group	R-3 (No. 148)	[1][2]
Unit Cell Dimensions	a = 14.566 Å	[1][6][8]
	c = 7.778 Å	[1][6][8]
	$\alpha = \beta = 90^{\circ}$ , $\gamma = 120^{\circ}$	[2]
Unit Cell Volume (V)	1429.15 ų	[6][8]
Formula Units (Z)	18 (for CuSiO <sub>3</sub> ·H <sub>2</sub> O)	[1][7]

| R-factor | 0.039 |[9] |

Data corresponds to the structural refinement by Ribbe, Gibbs, and Hamil (1977).[9]

## **Experimental Protocols**

The determination of **Dioptase**'s crystal structure can be achieved through single-crystal XRD for precise atomic coordinates or powder XRD for phase identification and lattice parameter



determination.

## **Protocol 1: Single-Crystal X-ray Diffraction**

This method provides the most detailed structural information, including atomic positions, bond lengths, and bond angles.[10]

#### 1. Sample Preparation:

- Carefully select a high-quality, single **Dioptase** crystal, ideally between 30 and 300 microns in size, that is free from visible defects, inclusions, or twinning.[3]
- Mount the selected crystal onto a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting adhesive (e.g., epoxy or oil).[3]
- Attach the fiber to a goniometer head and optically center the crystal in the path of the X-ray beam.[10]

#### 2. Data Collection:

- Instrument: A modern four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[10][11]
- X-ray Source: Molybdenum (Mo-Kα, λ ≈ 0.7107 Å) or Copper (Cu-Kα, λ ≈ 1.5418 Å)
   radiation.[3][4] Mo-Kα is generally preferred for its better resolution with inorganic structures.
- Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) using a nitrogen or helium cryo-stream to reduce thermal vibrations and improve data quality.
- Data Collection Strategy:
  - Perform an initial series of scans to determine the unit cell parameters and the crystal's orientation matrix.[10]
  - $\circ$  Collect a full sphere or hemisphere of diffraction data by rotating the crystal through a series of omega (ω) and/or phi (φ) scans, acquiring frames in small increments (e.g., 0.2° to 0.5°).[10]
  - Set the detector distance and exposure time to ensure strong diffraction spots are not overloaded while capturing weak, high-angle reflections.



- 3. Data Processing and Structure Refinement:
- Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
- Apply corrections for absorption, Lorentz factor, and polarization effects.
- Solve the crystal structure using direct methods or Patterson synthesis to find the initial atomic positions.
- Refine the structural model (atomic coordinates, anisotropic displacement parameters) using a full-matrix least-squares method against the experimental data. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for good quality data.[9]

## **Protocol 2: Powder X-ray Diffraction (PXRD)**

This method is used for phase identification, checking sample purity, and refining lattice parameters.[4]

- 1. Sample Preparation:
- Grind a small amount of **Dioptase** into a fine, homogeneous powder using an agate mortar and pestle. The ideal particle size is below 35-45 microns to minimize preferred orientation effects.[12]
- Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.[13]
- 2. Data Collection:
- Instrument: A modern powder diffractometer in Bragg-Brentano geometry.
- X-ray Source: Copper (Cu-Kα, λ ≈ 1.5418 Å) radiation is most common for powder diffraction, typically operating at 40 kV and 40 mA.[13][14]
- Scan Parameters:







- 2θ Range: Scan from a low angle (e.g., 5°) to a high angle (e.g., 80-90°).[13]
- Step Size: Use a small step size, such as 0.02°.[14]
- Scan Speed/Time per Step: A scan speed of ~1.2° per minute or a counting time of 1-2 seconds per step is typical.[13][14]

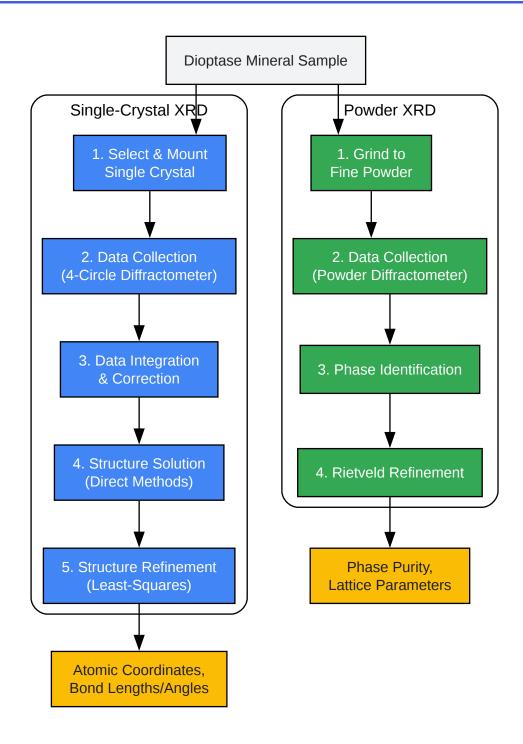
#### 3. Data Analysis:

- Identify the crystalline phases present by comparing the experimental diffraction pattern to a database such as the Powder Diffraction File (PDF).
- Perform Rietveld refinement to fit the entire experimental pattern with a calculated profile based on the known crystal structure of **Dioptase**. This allows for the precise determination of lattice parameters and can provide information on crystallite size and microstrain.[14]

## **Visualizations**

The following diagrams illustrate the experimental workflow and logical relationships in the XRD analysis of **Dioptase**.

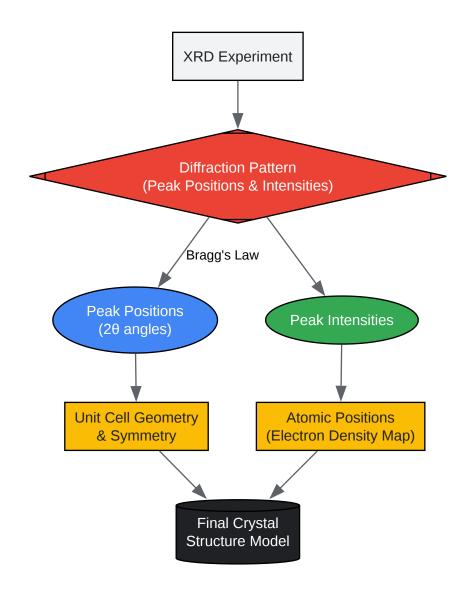




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Caption: Experimental workflows for Single-Crystal and Powder XRD analysis of **Dioptase**.





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- To cite this document: BenchChem. [Application Note: X-ray Diffraction (XRD) Analysis of the Dioptase Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173581#x-ray-diffraction-xrd-analysis-of-dioptasecrystal-structure]

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